molecular formula C21H20N4O2 B3280283 Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide CAS No. 712268-58-1

Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide

Cat. No.: B3280283
CAS No.: 712268-58-1
M. Wt: 360.4 g/mol
InChI Key: YZIQMIAREGGHFQ-UHFFFAOYSA-N
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Description

Tetrahydro-N-[2’-(phenylamino)[4,4’-bipyridin]-2-yl]-3-furancarboxamide is a complex organic compound that features a bipyridine core, a phenylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-N-[2’-(phenylamino)[4,4’-bipyridin]-2-yl]-3-furancarboxamide typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . This reaction produces a series of conjugated oligomers containing aromatic and heterocyclic residues.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-N-[2’-(phenylamino)[4,4’-bipyridin]-2-yl]-3-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.

    Reduction: Reduction reactions can convert the compound to a more reduced form, potentially affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Tetrahydro-N-[2’-(phenylamino)[4,4’-bipyridin]-2-yl]-3-furancarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which Tetrahydro-N-[2’-(phenylamino)[4,4’-bipyridin]-2-yl]-3-furancarboxamide exerts its effects involves interactions with specific molecular targets. The bipyridine core can participate in redox reactions, altering the electronic state of the compound and influencing its reactivity. Additionally, the phenylamino and furan groups can interact with biological molecules, potentially modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-N-[2’-(phenylamino)[4,4’-bipyridin]-2-yl]-3-furancarboxamide is unique due to its combination of a bipyridine core, phenylamino group, and furan ring. This structural arrangement provides a distinct set of chemical and physical properties, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[4-(2-anilinopyridin-4-yl)pyridin-2-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-21(17-8-11-27-14-17)25-20-13-16(7-10-23-20)15-6-9-22-19(12-15)24-18-4-2-1-3-5-18/h1-7,9-10,12-13,17H,8,11,14H2,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIQMIAREGGHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=NC=CC(=C2)C3=CC(=NC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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